A Comprehensive Technical Guide to the Structure Elucidation of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate
A Comprehensive Technical Guide to the Structure Elucidation of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate
Abstract: The 1,3,4-thiadiazole moiety is a privileged scaffold in medicinal and agricultural chemistry, conferring a wide range of biological activities to its derivatives.[1][2] Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate is a particularly valuable building block, serving as a key intermediate in the synthesis of novel therapeutic agents, including antimicrobial and anti-inflammatory drugs.[3] Its structural integrity is paramount to the success of subsequent synthetic steps and the biological activity of the final products. This guide provides a detailed, first-principles approach to the unambiguous structure elucidation of this compound, integrating data from multiple spectroscopic techniques. It is designed for researchers and drug development professionals who require a robust, self-validating methodology for compound characterization.
Part 1: Foundational Analysis & Synthesis
Before any spectroscopic analysis, understanding the compound's basic properties and ensuring its purity through a reliable synthesis are critical first steps. The molecular formula is C₅H₇N₃O₂S, with a molecular weight of approximately 173.19 g/mol .[4][5]
Synthetic Protocol
A common and effective route to synthesize Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate involves the cyclization of a thiosemicarbazide precursor with an appropriate electrophile. This method is reliable and yields a high-purity product suitable for analysis.
Experimental Protocol: Synthesis and Purification
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Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiosemicarbazide (1.0 eq) in absolute ethanol (100 mL).
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Reagent Addition: To this stirring solution, add diethyl oxalate (1.2 eq) dropwise over 15 minutes.
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Cyclization: Add a catalytic amount of concentrated sulfuric acid (0.1 eq) and heat the mixture to reflux (approximately 78°C) for 8-10 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture in an ice bath. The crude product will precipitate as a white solid.
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Purification: Filter the solid using a Büchner funnel and wash thoroughly with cold diethyl ether to remove unreacted reagents. Recrystallize the crude product from hot ethanol to yield pure, white crystals of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate.[3]
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Drying: Dry the purified crystals under vacuum at 40-50°C for at least 4 hours.
Causality Behind Experimental Choices:
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Diethyl Oxalate: Serves as the source for the C2 carboxylate group and the adjacent ring carbon, providing the necessary two-carbon electrophilic fragment for cyclization with the thiosemicarbazide backbone.
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Acid Catalysis: The strong acid protonates the carbonyl oxygen of the oxalate, making it a more potent electrophile and significantly accelerating the rate of the condensation and subsequent cyclization reaction.
-
Recrystallization: This is a crucial step. Spectroscopic techniques are highly sensitive to impurities. Recrystallization ensures a homogenous sample, leading to clean, interpretable spectra and preventing erroneous structural assignments.
Part 2: Multi-faceted Spectroscopic Elucidation
The core of structure determination lies in the synergistic use of multiple analytical techniques.[6][7] Each method provides a unique piece of the molecular puzzle, and their collective data provides a self-validating confirmation of the structure.
Mass Spectrometry (MS): The Molecular Formula Gatekeeper
Mass spectrometry is the first analytical checkpoint, serving to confirm the molecular weight and, by extension, the molecular formula of the synthesized compound.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that minimizes fragmentation, ensuring a prominent molecular ion peak.
-
Data Acquisition: Acquire the spectrum in positive ion mode ([M+H]⁺).
Data Interpretation & Validation:
The primary goal is to find the mass-to-charge ratio (m/z) corresponding to the protonated molecule.
| Parameter | Expected Value | Observed Value (Example) |
| Molecular Formula | C₅H₇N₃O₂S | - |
| Monoisotopic Mass | 173.0259 g/mol [4] | - |
| Ion Species | [M+H]⁺ | - |
| Expected m/z | 174.0332 | m/z 174.0335 |
The close correlation between the experimentally observed m/z and the theoretically calculated value for the protonated molecule provides high confidence in the elemental composition.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation: Prepare a KBr pellet by finely grinding a small amount of the crystalline sample with dry potassium bromide and pressing it into a transparent disk.
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Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
Interpretation of Key Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3300 - 3150 (two bands) | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | Confirms the presence of the essential amino substituent. |
| ~1725 | C=O Stretch | Ester Carbonyl | Strong, sharp absorption indicative of the ethyl ester group. |
| ~1620 | C=N Stretch | Thiadiazole Ring | Characteristic stretching vibration for the endocyclic C=N bond.[8] |
| ~1260 | C-O Stretch | Ester Linkage | Confirms the C-O single bond of the ethyl ester. |
| ~700 | C-S Stretch | Thiadiazole Ring | Indicates the presence of the carbon-sulfur bond within the heterocyclic ring.[8] |
The presence of all these characteristic bands provides strong, direct evidence for the key functional components of the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the connectivity and chemical environment of every hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.[7]
Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation: Dissolve ~10-15 mg of the sample in 0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO is an excellent choice as it solubilizes the compound and its residual proton signal does not interfere with key sample signals.
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra on a 400 MHz or higher spectrometer.
¹H NMR Spectrum: Interpretation
The ¹H NMR spectrum reveals three distinct sets of signals, perfectly matching the ethyl and amino groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality & Rationale |
| ~7.90 | broad singlet | 2H | -NH₂ | The protons on the amino group are deshielded by the aromatic thiadiazole ring. The signal is often broad due to quadrupole coupling with nitrogen and potential solvent exchange. |
| ~4.35 | quartet (q) | 2H | -O-CH₂ -CH₃ | These methylene protons are adjacent to an electron-withdrawing oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons (n+1 rule). |
| ~1.32 | triplet (t) | 3H | -O-CH₂-CH₃ | These methyl protons are in a standard aliphatic environment. They are split into a triplet by the two neighboring methylene protons. |
¹³C NMR Spectrum: Interpretation
The proton-decoupled ¹³C NMR spectrum shows five distinct signals, accounting for all carbon atoms in unique chemical environments.
| Chemical Shift (δ, ppm) | Assignment | Causality & Rationale |
| ~168 | C 5 (C-NH₂) | The carbon atom attached to the amino group in the thiadiazole ring is highly deshielded due to the electronegativity of the adjacent nitrogen atoms and sulfur.[9] |
| ~160 | C =O | The carbonyl carbon of the ester group is characteristically found at a very low field due to the strong deshielding effect of the double-bonded oxygen. |
| ~142 | C 2 (C-COOEt) | The second carbon of the thiadiazole ring, attached to the ester group, is also significantly deshielded.[9] |
| ~63 | -O-C H₂-CH₃ | The methylene carbon is attached to an electronegative oxygen, shifting it downfield relative to a standard alkane. |
| ~14 | -O-CH₂-C H₃ | The terminal methyl carbon is in a typical aliphatic environment, appearing at a high field. |
Part 3: Integrated Data Analysis & Conclusion
The final and most crucial step is to integrate the data from all techniques to build an unassailable case for the structure. This integrated workflow ensures the trustworthiness and accuracy of the final assignment.
Logical Workflow for Structure Confirmation
Caption: Integrated workflow for synthesis, analysis, and final structure confirmation.
The collective evidence provides an unambiguous confirmation of the structure as Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate.
-
Mass Spectrometry validates the correct elemental composition and molecular weight.
-
IR Spectroscopy confirms the presence of all expected functional groups: a primary amine, an ester carbonyl, and the thiadiazole ring.
-
¹H and ¹³C NMR Spectroscopy provide the definitive map of atomic connectivity, showing the precise arrangement of the ethyl group and the amino group on the thiadiazole scaffold.
Each technique validates the findings of the others, creating a self-consistent and robust dataset that definitively elucidates the molecular structure. This rigorous, multi-technique approach is the gold standard in chemical analysis and is essential for ensuring the quality and identity of critical chemical intermediates in research and development.
References
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